(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers
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Overview
Description
(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid, Mixture of diastereomers, is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid involves several steps:
Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the Boc and Fmoc groups: These protecting groups are introduced through standard peptide synthesis techniques, involving reagents such as di-tert-butyl dicarbonate (Boc2O) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.
Coupling reactions: The amino acids or other building blocks are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-throughput techniques and optimization of reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring or the amino groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The Boc and Fmoc groups can be substituted under acidic or basic conditions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc deprotection.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it valuable in solid-phase peptide synthesis.
Biology
In biological research, it can be used to study protein-protein interactions and enzyme mechanisms. The compound’s structure allows for the incorporation of various functional groups, facilitating the study of biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the development of peptide-based drugs.
Industry
In the industrial sector, it can be used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid involves its interaction with specific molecular targets. The Boc and Fmoc groups protect the amino acids during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino acids can interact with enzymes or receptors, facilitating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Used in the synthesis of barbiturates and other compounds.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
What sets (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid apart is its dual protecting groups, which provide a high degree of selectivity and control in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins.
Biological Activity
The compound (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid , a mixture of diastereomers, is a complex organic molecule with significant potential in biological applications due to its unique structural features. It possesses multiple functional groups, including tert-butoxycarbonyl and fluorenylmethoxycarbonyl, which are commonly utilized in the protection of amino groups during peptide synthesis.
Structural Characteristics
The compound's structure includes:
- A cyclobutane backbone.
- Multiple functional groups that enhance its pharmacological properties.
- Stereochemistry that allows for different diastereomers, potentially leading to varied biological activities.
Biological Activity Predictions
The biological activity of this compound is largely inferred from its structural analogs. Similar compounds have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Compounds with cyclobutane rings have been noted for their ability to inhibit bacterial growth.
- Anticancer Properties : Structural analogs have shown promise in inhibiting tumor growth through different mechanisms.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially beneficial for treating neurodegenerative diseases.
Table 1: Comparison of Similar Compounds and Their Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methyl-6-phenylethynylpyridine | Ethynyl group with pyridine | Antagonist for mGluR5 |
Cyclobutylalanine | Cyclobutane ring with amino acid functionality | Potential neuroprotective effects |
Fluorenylmethoxycarbonyl derivatives | Fluorenyl group as a protecting group | Used in peptide synthesis |
Synthesis
The synthesis of (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid typically involves several key steps:
- Formation of the Cyclobutane Backbone : Utilizing cyclization reactions to create the cyclobutane structure.
- Introduction of Functional Groups : Employing protecting groups such as tert-butoxycarbonyl to stabilize reactive amine functionalities during synthesis.
- Purification and Characterization : Techniques such as HPLC and NMR are used to confirm the purity and structure.
Interaction Studies
Studies on how this compound interacts with biological macromolecules are crucial:
- Protein Binding Assays : To determine affinity and specificity towards target proteins.
- Nucleic Acid Interaction Studies : To assess potential effects on DNA/RNA structures.
Case Studies
Recent research has highlighted the biological potential of similar compounds:
- Anticancer Activity : A study demonstrated that derivatives of cyclobutane showed cytotoxic effects on various cancer cell lines.
- Neuroprotection : Research indicated that certain amino acid derivatives provided protective effects against oxidative stress in neuronal cells.
Properties
Molecular Formula |
C29H34N2O6 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C29H34N2O6/c1-29(2,3)37-27(34)30-18-14-20(15-18)31(19-12-17(13-19)26(32)33)28(35)36-16-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,17-20,25H,12-16H2,1-3H3,(H,30,34)(H,32,33) |
InChI Key |
GAHWIROBSNPGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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